5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10017355
InChI: InChI=1S/C11H14N4S/c12-10-13-11(15-14-10)16-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,12,13,14,15)
SMILES: C1=CC=C(C=C1)CCCSC2=NNC(=N2)N
Molecular Formula: C11H14N4S
Molecular Weight: 234.32 g/mol

5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine

CAS No.:

Cat. No.: VC10017355

Molecular Formula: C11H14N4S

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine -

Specification

Molecular Formula C11H14N4S
Molecular Weight 234.32 g/mol
IUPAC Name 3-(3-phenylpropylsulfanyl)-1H-1,2,4-triazol-5-amine
Standard InChI InChI=1S/C11H14N4S/c12-10-13-11(15-14-10)16-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H3,12,13,14,15)
Standard InChI Key GDHYSCYQEMHTTB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCCSC2=NNC(=N2)N
Canonical SMILES C1=CC=C(C=C1)CCCSC2=NNC(=N2)N

Introduction

The compound 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine is a synthetic organic molecule belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a phenylpropylsulfanyl group attached to the triazole ring, which is a key structural element influencing its chemical and biological properties.

Synthesis

The synthesis of triazole derivatives typically involves several steps, including the formation of the triazole ring and the introduction of substituents. A common approach involves:

  • Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.

  • Introduction of the Phenylpropylsulfanyl Group: This involves thiolation reactions using thiol reagents and appropriate alkylating agents.

Biological Activity

While specific biological activity data for 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine is not readily available, triazole derivatives are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the phenylpropylsulfanyl group may influence its interaction with biological targets.

Data Tables

Given the lack of specific data on 5-[(3-phenylpropyl)sulfanyl]-4H-1,2,4-triazol-3-amine, the following table provides general information on related triazole compounds:

CompoundMolecular FormulaMolecular WeightBiological Activity
4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl 3-phenylpropyl sulfideC18_{18}H18_{18}FN3_{3}S327.4 g/molPotential enzyme inhibitor
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamideComplex formulaNot specifiedAnti-inflammatory potential
4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiolNot specifiedNot specifiedAnticancer potential

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